(S,S)-(-)-Hydrobenzoin: A Comprehensive Technical Guide to its Synthesis and Properties
(S,S)-(-)-Hydrobenzoin: A Comprehensive Technical Guide to its Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (S,S)-(-)-hydrobenzoin, a pivotal chiral diol in asymmetric synthesis. The document details its synthesis via the Sharpless asymmetric dihydroxylation of trans-stilbene (B89595), outlines its key physicochemical properties, and discusses its significant applications in the fields of pharmaceutical development and chiral catalysis.
Introduction
(S,S)-(-)-Hydrobenzoin, also known as (1S,2S)-1,2-diphenyl-1,2-ethanediol, is a C2-symmetric chiral diol that serves as a versatile building block and chiral auxiliary in organic synthesis.[1][2][3][4] Its unique stereochemistry is instrumental in the production of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals and other bioactive molecules.[2][5] The Sharpless asymmetric dihydroxylation provides a reliable and highly enantioselective route to this valuable compound.[5][6][7]
Physicochemical Properties
(S,S)-(-)-Hydrobenzoin is a white to off-white crystalline powder.[1] Its key quantitative properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₄O₂ | [1] |
| Molecular Weight | 214.26 g/mol | [8] |
| CAS Number | 2325-10-2 | [8] |
| Melting Point | 148-150 °C | [3][8][9] |
| Optical Rotation [α]²⁴/D | -94° (c = 2.5 in ethanol) | [8] |
| Enantiomeric Excess (ee) | ≥99% (GLC) | [8] |
| Appearance | White or off-white crystalline powder | [1] |
Synthesis: Sharpless Asymmetric Dihydroxylation of trans-Stilbene
The most common and efficient method for the synthesis of (S,S)-(-)-hydrobenzoin is the Sharpless asymmetric dihydroxylation of trans-stilbene. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity. The commercially available AD-mix-α, which contains the chiral ligand (DHQ)₂PHAL, is typically used to produce the (S,S)-enantiomer.
Experimental Protocol
This protocol is a synthesized procedure based on established methodologies for the Sharpless asymmetric dihydroxylation.[10][11]
Materials:
-
trans-Stilbene
-
AD-mix-α
-
Water
-
Sodium sulfite (B76179)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate
-
Methanol (B129727) or Ethanol (B145695) (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix-α (1.4 g per 1 mmol of olefin) in a 1:1 mixture of tert-butanol and water (5 mL each per 1 mmol of olefin). Stir the mixture at room temperature until both phases are clear.
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Substrate Addition: Add trans-stilbene (1 mmol) to the cooled reaction mixture.
-
Reaction: Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Quenching: Upon completion, add solid sodium sulfite (1.5 g per 1 mmol of olefin) and warm the mixture to room temperature. Continue stirring for approximately one hour.
-
Extraction: Add ethyl acetate (10 mL per 1 mmol of olefin) to the reaction mixture. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude (S,S)-(-)-hydrobenzoin by recrystallization from hot methanol or ethanol to obtain a white crystalline solid.[1]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of (S,S)-(-)-hydrobenzoin.
Applications in Asymmetric Synthesis
(S,S)-(-)-Hydrobenzoin is a cornerstone in asymmetric synthesis, finding utility in several key areas:
-
Chiral Ligands: It serves as a precursor for the synthesis of more complex chiral ligands that are employed in a variety of metal-catalyzed asymmetric reactions.
-
Chiral Auxiliaries: The hydroxyl groups can be derivatized to introduce a chiral influence on a prochiral substrate, directing the stereochemical outcome of a reaction.[2]
-
Chiral Building Blocks: The inherent C2 symmetry and defined stereocenters make it an ideal starting material for the total synthesis of complex, biologically active molecules.[2][5]
Its applications extend to pharmaceutical development, where it is an important intermediate for synthesizing enantiomerically pure drugs, thereby enhancing their efficacy and reducing potential side effects.[1][2]
Signaling Pathways and Logical Relationships
The stereochemical outcome of the Sharpless asymmetric dihydroxylation is dictated by the choice of the chiral ligand. The use of AD-mix-α, containing the dihydroquinine (DHQ)-based ligand (DHQ)₂PHAL, leads to the formation of the (S,S)-diol. Conversely, AD-mix-β, which contains the dihydroquinidine (B8771983) (DHQD)-based ligand (DHQD)₂PHAL, yields the enantiomeric (R,R)-diol. This relationship is depicted in the following diagram.
Caption: Ligand-based stereocontrol in the Sharpless asymmetric dihydroxylation.
Conclusion
(S,S)-(-)-Hydrobenzoin is a highly valuable chiral diol with significant applications in asymmetric synthesis and drug development. The Sharpless asymmetric dihydroxylation of trans-stilbene provides an efficient and highly stereoselective route to this compound. This guide has provided a comprehensive overview of its synthesis, properties, and applications, serving as a valuable resource for researchers and scientists in the field.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemimpex.com [chemimpex.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. scbt.com [scbt.com]
- 5. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Directed ortho,ortho'-dimetalation of hydrobenzoin: Rapid access to hydrobenzoin derivatives useful for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (S,S)-(-)-氢化苯偶姻 99%, optical purity ee: 99% (GLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. (S,S)-(-)-HYDROBENZOIN | 2325-10-2 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
